molecular formula C25H29N3O5 B2378381 Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 941941-03-3

Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2378381
CAS No.: 941941-03-3
M. Wt: 451.523
InChI Key: HPVSFMWEZDKYOJ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic heterocyclic compound featuring a pyrazolo-oxazine core fused to a piperidine ring. Its structural complexity arises from the spirojunction at position 5 of the oxazine moiety and the 4'-piperidine substituent.

Properties

IUPAC Name

ethyl 7-methoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-4-32-24(29)27-14-12-25(13-15-27)28-21(19-6-5-7-22(31-3)23(19)33-25)16-20(26-28)17-8-10-18(30-2)11-9-17/h5-11,21H,4,12-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSFMWEZDKYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines elements from various chemical classes, which may contribute to its biological activity. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Key Functional Groups : Methoxy groups, carboxylate ester, and a piperidine ring.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds structurally related to this compound. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of tubulin polymerization, which is crucial for cell division. By interfering with microtubule dynamics, they can induce apoptosis in cancer cells.
  • Case Study : In a study involving various cancer cell lines, similar compounds demonstrated IC50 values in the low nanomolar range against human colon cancer cells, indicating potent antitumor activity .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Research indicates that derivatives can inhibit specific enzymes involved in cancer progression:

  • 17β-Hydroxysteroid Dehydrogenase Inhibition : Some related compounds have shown significant inhibition of 17β-HSD2 and 17β-HSD1 enzymes, which are involved in steroid metabolism and have implications in hormone-dependent cancers .

Neuroprotective Effects

There is emerging evidence suggesting that this class of compounds may possess neuroprotective effects:

  • Adenosine A2A Receptor Modulation : Compounds similar to this compound have been studied for their ability to modulate adenosine receptors in the brain. This modulation could potentially benefit conditions such as Parkinson's disease .

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorTubulin polymerization inhibition
Enzyme Inhibition17β-HSD2 and 17β-HSD1 inhibition
NeuroprotectiveAdenosine A2A receptor modulation

Case Studies Overview

Study FocusFindingsReference
Cancer Cell LinesLow nanomolar IC50 against colon cancer cells
Enzyme ActivitySignificant inhibition at 1 µM
NeuroprotectionFavorable kinetics as A2A receptor tracer

Scientific Research Applications

Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spiro compound with potential applications in medicinal chemistry.

Basic Information

  • Common Name: this compound .
  • CAS Number: 941941-03-3 .
  • Molecular Formula: C25H29N3O5C_{25}H_{29}N_3O_5 .
  • Molecular Weight: 451.5 .

Potential Research Applications
While specific applications for this compound were not found in the search results, the search results show the applications of related compounds:

  • Thrombopoietin (TPO) Receptor Agonist: A related compound, 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine), is useful as an agonist of the TPO receptor, enhancing platelet production and potentially treating thrombocytopenia .
  • Building Block for Active Pharmaceutical Ingredients: Spirocyclic scaffolds, like the core structure of the title compound, are frequently employed in drug discovery as they provide unique three-dimensional shapes that can enhance interactions with biological targets.
  • Anti-Cancer Activity: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Derivatives with similar structural motifs have demonstrated IC50 values ranging from 2.2 to 8.7 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
  • Antimicrobial Effects: The presence of methoxy groups may enhance lipophilicity, allowing better membrane penetration and antimicrobial activity against certain pathogens. Research on structurally related compounds has shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Differences Key Substituents Bioactivity/Application Reference
Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[...]-1'-carboxylate (Target) Pyrazolo[1,5-c][1,3]oxazine + piperidine 7-OCH₃, 4-OCH₃-phenyl Potential antimicrobial/cytotoxic activity
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[...]cyclohexane Cyclohexane instead of piperidine 4-Cl-phenyl, 7-OCH₃ Unspecified
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[...]piperidine Dichloro substitution at positions 7 and 9 7,9-Cl₂, 1'-propyl Research compound (unspecified activity)
Ethyl 2'-(2-hydroxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[...]]-1-carboxylate 2-hydroxyphenyl vs. 4-methoxyphenyl 2-OH-phenyl, 7-OCH₃ (assumed) Probable antioxidant/antimicrobial activity

Key Observations :

  • Piperidine vs.
  • Chlorine Substitution : Dichloro derivatives () may enhance lipophilicity and cytotoxicity, as seen in related antimicrobial agents .
  • Hydroxyl vs. Methoxy Groups : The 2-hydroxyphenyl analog () could exhibit hydrogen-bonding interactions, contrasting with the electron-donating methoxy group in the target compound .

Example Route for Target Compound :

Condensation of 4-methoxyphenylhydrazine with a keto-ester intermediate.

Spirocyclization under microwave irradiation (similar to ).

Ethyl carboxylate introduction via esterification .

Insights :

  • The target compound’s dual methoxy groups may balance solubility and membrane permeability, offering moderate antimicrobial activity .
  • Dichloro-substituted analogs () show enhanced cytotoxicity, likely due to increased electrophilicity .

Physicochemical Properties

  • LogP : Estimated ~3.5–4.0 for the target compound (similar to ’s dichloro derivative) .
  • Solubility : Methoxy groups improve aqueous solubility compared to chloro or hydroxyl analogs .
  • Stability : Spirocyclic frameworks generally exhibit high thermal and metabolic stability .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this spiro heterocyclic compound?

The synthesis involves multi-step reactions, typically starting with cyclization to form the pyrazolo-oxazine core, followed by spiro-ring formation and functionalization of the piperidine moiety. Critical steps include:

  • Core Formation : Cyclization of precursors (e.g., pyrazolone intermediates) under acidic or thermal conditions .
  • Spiro-Ring Construction : Use of microwave-assisted techniques or catalytic systems to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction kinetics, while temperature control (40–80°C) minimizes side products .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methoxy groups, spiro-junctions, and piperidine conformation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves the spiro configuration and diastereomeric purity (e.g., CCDC-deposited data) .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

A Design of Experiments (DoE) approach is recommended:

  • Variables : Solvent polarity, catalyst loading (e.g., Pd/C for coupling reactions), and reaction time .
  • Response Surface Methodology : Identifies optimal conditions (e.g., 72% yield achieved with DMF at 70°C for 12 hours) .
  • Microwave Assistance : Reduces reaction time by 40–60% compared to traditional heating .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Mitigation includes:

  • Purity Reassessment : Use HPLC-MS to confirm >98% purity .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Analogs Comparison :
Substituent Activity Trend Reference
4-MethoxyphenylEnhanced kinase inhibition
4-ChlorophenylReduced solubility
FluorineImproved metabolic stability

Q. How does the spiro-conformation influence target binding?

The spiro junction restricts rotational freedom, favoring bioactive conformations. Methods to study this include:

  • Molecular Dynamics (MD) Simulations : Predict binding poses with kinases or GPCRs .
  • SAR Studies : Modify substituents (e.g., methoxy vs. hydroxy groups) to assess steric/electronic effects .
  • Crystallographic Data : Overlay with target active sites (e.g., EGFR kinase) to identify key interactions .

Methodological Challenges

Q. What analytical techniques quantify metabolic stability in vitro?

  • Microsomal Incubation : Liver microsomes (human/rat) with LC-MS/MS to measure half-life (t1/2_{1/2}) .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) assess enzyme interaction risks .
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound) .

Q. How are synthetic byproducts characterized and minimized?

  • HPLC-PDA/MS : Detects impurities >0.1% .
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation .
  • Byproduct Table :
Byproduct Source Mitigation
De-esterified analogHydrolysis under basic pHNeutral workup conditions
Oxazine ring-openedOverheatingMicrowave-controlled steps

Data Interpretation

Q. How to reconcile divergent IC50_{50} values in kinase inhibition assays?

  • Assay Standardization : Use ATP concentration gradients (1–100 µM) to account for competition .
  • Orthogonal Assays : Combine biochemical (e.g., ADP-Glo) and cellular (e.g., p-ERK Western blot) readouts .
  • Negative Controls : Include structurally related inactive analogs (e.g., ester-free derivatives) .

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